REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:12](=O)[NH:13][CH:14]1[CH:21]2[CH2:22][CH:17]3[CH2:18][C:19]([OH:24])([CH2:23][CH:15]1[CH2:16]3)[CH2:20]2)(C)(C)C>C1COCC1>[CH3:12][NH:13][CH:14]1[CH:21]2[CH2:22][CH:17]3[CH2:18][C:19]([OH:24])([CH2:23][CH:15]1[CH2:16]3)[CH2:20]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.711 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C2CC3CC(CC1C3)(C2)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
quenched with 30% NaOH solution (12 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1C2CC3CC(CC1C3)(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |